Cas no 2411305-88-7 (N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride)

N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride is a specialized sulfamoyl fluoride derivative with applications in medicinal chemistry and biochemical research. Its structure features a 4-chlorophenethyl group and a methylsulfamoyl fluoride moiety, making it a reactive intermediate for selective covalent modification of target proteins, particularly serine hydrolases. The compound’s electrophilic sulfamoyl fluoride group enables irreversible inhibition, offering utility in activity-based protein profiling (ABPP) and probe development. Its stability under physiological conditions and selective reactivity enhance its suitability for studying enzyme mechanisms or designing covalent inhibitors. The chlorophenyl group further contributes to lipophilicity, aiding membrane permeability in cellular assays. This compound is valuable for researchers exploring enzyme function or developing targeted covalent therapeutics.
N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride structure
2411305-88-7 structure
商品名:N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride
CAS番号:2411305-88-7
MF:C9H11ClFNO2S
メガワット:251.705543756485
CID:6529785
PubChem ID:154879398

N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride 化学的及び物理的性質

名前と識別子

    • N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride
    • 2411305-88-7
    • Z3766051797
    • N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride
    • EN300-26574706
    • インチ: 1S/C9H11ClFNO2S/c1-12(15(11,13)14)7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3
    • InChIKey: YENSSVIQIVUKLW-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CCN(C)S(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 251.0183056g/mol
  • どういたいしつりょう: 251.0183056g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26574706-0.05g
N-[2-(4-chlorophenyl)ethyl]-N-methylsulfamoyl fluoride
2411305-88-7 95.0%
0.05g
$246.0 2025-03-20

N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride 関連文献

N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluorideに関する追加情報

Recent Advances in the Study of N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl Fluoride (CAS: 2411305-88-7)

N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride (CAS: 2411305-88-7) is a sulfamoyl fluoride derivative that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound belongs to a class of molecules known for their potential as covalent inhibitors, particularly targeting serine hydrolases and other enzymes with nucleophilic active sites. The unique reactivity of the sulfamoyl fluoride moiety makes it a promising candidate for the development of targeted therapies and chemical probes.

Recent studies have focused on the synthesis and characterization of N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride, with particular emphasis on its reactivity profile and selectivity. Researchers have employed advanced techniques such as X-ray crystallography and mass spectrometry to elucidate the binding modes of this compound with various biological targets. These studies have revealed that the compound exhibits high selectivity for certain serine hydrolases, making it a valuable tool for both basic research and drug discovery.

One of the key findings from recent research is the compound's ability to act as an irreversible inhibitor of specific enzymes involved in inflammatory pathways. This property has sparked interest in its potential therapeutic applications, particularly in the treatment of chronic inflammatory diseases. Preliminary in vitro and in vivo studies have demonstrated promising results, with the compound showing efficacy in reducing inflammatory markers without significant off-target effects.

The mechanism of action of N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride involves the formation of a stable covalent bond with the active site serine residue of target enzymes. This irreversible inhibition leads to prolonged pharmacological effects, which could be advantageous in certain therapeutic contexts. However, researchers have also noted the importance of carefully evaluating the selectivity profile to minimize potential side effects.

In addition to its therapeutic potential, N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride has emerged as a valuable chemical probe for studying enzyme function and cellular signaling pathways. Its ability to selectively label active enzymes has enabled researchers to gain new insights into enzyme dynamics and regulation. This application has been particularly useful in proteomics studies aimed at identifying novel drug targets.

Future research directions for this compound include optimization of its pharmacokinetic properties and further evaluation of its therapeutic potential in disease models. Several research groups are currently working on structural modifications to improve bioavailability and tissue distribution while maintaining the desired selectivity profile. These efforts are expected to yield important insights into the development of next-generation covalent inhibitors.

The growing body of research on N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride (CAS: 2411305-88-7) underscores its significance as both a research tool and a potential therapeutic agent. As our understanding of its molecular interactions and biological effects continues to expand, this compound is likely to play an increasingly important role in chemical biology and drug discovery efforts.

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